2,3-Diiodophenol

Übersicht

Beschreibung

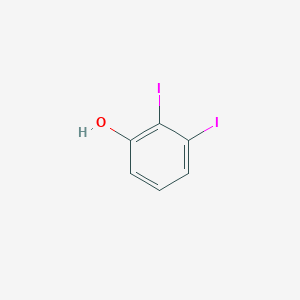

2,3-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2nd and 3rd positions. This compound is one of the several iodophenols, which are phenol derivatives containing one or more covalently bonded iodine atoms . The presence of iodine atoms significantly alters the chemical and physical properties of the phenol, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

2,3-Diiodophenol can be synthesized through the electrophilic halogenation of phenol with iodine. The iodination process typically involves the reaction of phenol with elemental iodine in the presence of an oxidizing agent such as hydrogen peroxide . The reaction is carried out in an aqueous solution at a controlled pH, often using an acetate buffer to maintain the pH around 5 . The reaction conditions, including the concentration of phenol and iodine, temperature, and reaction time, are crucial in determining the yield and selectivity of the iodinated products.

Analyse Chemischer Reaktionen

2,3-Diiodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Oxidation and Reduction: The phenolic group in this compound can undergo oxidation to form quinones, while reduction reactions can lead to the formation of hydroquinones.

Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Diiodophenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s iodine content makes it useful in radiolabeling studies, where it can be used to trace biological pathways and interactions.

Industry: It is used in the production of dyes and pigments, where the iodine atoms contribute to the color properties of the final products.

Wirkmechanismus

The mechanism of action of 2,3-Diiodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. In biological systems, this compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity .

Vergleich Mit ähnlichen Verbindungen

2,3-Diiodophenol can be compared with other iodophenols, such as:

2-Iodophenol: Contains a single iodine atom at the 2nd position. It is less reactive compared to this compound due to the absence of the second iodine atom.

2,4-Diiodophenol: Has iodine atoms at the 2nd and 4th positions. The different positioning of the iodine atoms can lead to variations in reactivity and applications.

3,5-Diiodophenol: Contains iodine atoms at the 3rd and 5th positions.

Biologische Aktivität

2,3-Diiodophenol is an organic compound characterized by the presence of two iodine atoms on the aromatic ring, specifically at the 2 and 3 positions. This structural feature contributes to its unique biological activities and applications in various fields, including medicinal chemistry and radiolabeling studies.

This compound can be synthesized through various methods, including iodination reactions involving phenolic compounds. The iodine content enhances its reactivity and functional properties, making it a valuable precursor in organic synthesis.

Synthesis Methodology

A common method for synthesizing this compound involves the reaction of phenol with iodine in the presence of oxidizing agents like hydrogen peroxide. This reaction typically yields moderate to high quantities of the desired compound, depending on the conditions employed.

| Reagent | Amount | Yield (%) |

|---|---|---|

| Phenol | 1 equivalent | - |

| Iodine | 1.5 equivalents | 83% |

| Hydrogen Peroxide | 3 equivalents | - |

This table illustrates a successful synthesis route where varying amounts of iodine and hydrogen peroxide were used to optimize yield .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological molecules due to its phenolic structure and halogen atoms. Research has indicated several potential applications:

Antimicrobial Properties

This compound has been studied for its antimicrobial and antifungal properties. Its mechanism involves disrupting cellular processes by interfering with enzyme activities and membrane integrity. This makes it a candidate for developing new antimicrobial agents .

Radiolabeling Applications

The compound's iodine content allows it to be utilized in radiolabeling studies. It can trace biological pathways and interactions, which is particularly useful in pharmacokinetics and metabolic studies.

The interactions of this compound with biological systems can be summarized as follows:

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with various biomolecules.

- Halogen Bonding : The iodine atoms can participate in halogen bonding, enhancing binding affinity towards specific targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes by altering their active sites or disrupting substrate binding.

Study 1: Antimicrobial Efficacy

In a study conducted by Gallo et al., the antimicrobial efficacy of this compound was evaluated against common pathogens. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This indicates its potential as a therapeutic agent against bacterial infections .

Study 2: Radiotracer Development

A study focused on the development of radiotracers using this compound demonstrated its effectiveness in imaging studies. The compound was successfully labeled with radioactive iodine isotopes, allowing for enhanced visualization in vivo.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other diiodophenols:

| Compound | Position of Iodine | Biological Activity |

|---|---|---|

| 2-Iodophenol | 2 | Lower reactivity |

| 2,4-Diiodophenol | 2 and 4 | Moderate antimicrobial activity |

| 3,5-Diiodophenol | 3 and 5 | Similar applications but varied efficacy |

This comparison highlights how the position of iodine affects the compound's reactivity and biological applications.

Eigenschaften

IUPAC Name |

2,3-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJVJVIQWWXEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463180 | |

| Record name | 2,3-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408340-16-9 | |

| Record name | 2,3-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.